Welcome to the BenchChem Online Store!
molecular formula C9H19ClN2 B8479662 1-(3-Chloropropyl)-4-methylhomopiperizine

1-(3-Chloropropyl)-4-methylhomopiperizine

Cat. No. B8479662
M. Wt: 190.71 g/mol
InChI Key: NFIFZISIIVUNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06482944B2

Procedure details

A round-bottom, 250 milliliter, three-necked flask was equipped with a mechanical stirrer, a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet, and a pressure-equalizing dropping funnel. This apparatus was baked in an oven overnight at 125° C., assembled hot, and purged with argon until cool. The reaction flask was charged with 1-bromo-3-chloropropane 15.75 grams, (0.10 moles, 1 equivalent) and cyclohexane 8.68 grams, (0.10 moles, 1 equivalent). The reaction mixture was stirred with a magnetic stir bar. 1-Methylhomopiperizine 22.64 grams, (0.20 moles, 2 equivalents) was added dropwise via the addition funnel over a period of thirty-three minutes. A hexane/dry ice cooling bath was applied as needed to maintain a reaction temperature no greater than 35° C. After addition was complete, samples of the reaction mixture were removed periodically, washed with saturated sodium bicarbonate solution, and assayed for unreacted 1-bromo-3-chloropropane by gas chromatography (GLC). The reaction was allowed to stir until 1-bromo-3-chloro-propane was consumed. Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask. The reaction mixture was then transferred to a separatory funnel (homogeneous mixture). The mixture was extracted 2×75 milliliters with ethyl ether. The resulting organic layer was then dried with magnesium sulfate, filtered, and concentrated on a rotary evaporator, to afford a slightly hazy solution with a yield=42%; (GC assay=98.3%).
Quantity
15.75 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
22.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].C1CCCCC1.[CH3:12][N:13]1[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[Cl:5][CH2:4][CH2:3][CH2:2][N:16]1[CH2:17][CH2:18][CH2:19][N:13]([CH3:12])[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
15.75 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
8.68 g
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
22.64 g
Type
reactant
Smiles
CN1CCNCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred with a magnetic stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round-bottom, 250 milliliter, three-necked flask was equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet
CUSTOM
Type
CUSTOM
Details
purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
until cool
CUSTOM
Type
CUSTOM
Details
A hexane/dry ice cooling bath was applied
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature no greater than 35° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
samples of the reaction mixture were removed periodically
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
to stir until 1-bromo-3-chloro-propane
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 2×75 milliliters with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to afford a slightly hazy solution with a yield=42%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCCCN1CCN(CCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.